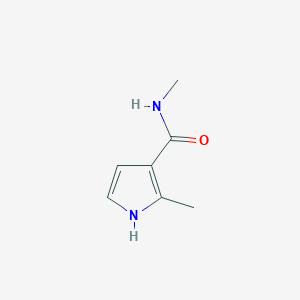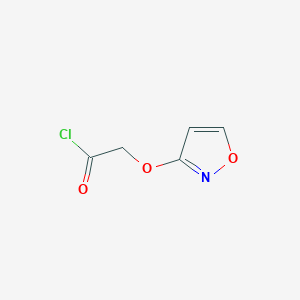
Acetyl chloride,(3-isoxazolyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl chloride, (3-isoxazolyloxy)- is a chemical compound that belongs to the class of organic compounds known as acyl chlorides. It is characterized by the presence of an acetyl group (CH3CO-) attached to a chlorine atom and an isoxazole ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Acetyl chloride, (3-isoxazolyloxy)- can be synthesized through several methods. One common laboratory method involves the reaction of acetic acid with chlorodehydrating agents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), sulfuryl chloride (SO2Cl2), phosgene, or thionyl chloride (SOCl2) . These reactions typically produce acetyl chloride contaminated by phosphorus or sulfur impurities, which may interfere with organic reactions.
Industrial Production Methods
On an industrial scale, acetyl chloride is produced by the reaction of acetic anhydride with hydrogen chloride, resulting in a mixture of acetyl chloride and acetic acid . Another method involves the catalytic carbonylation of methyl chloride .
化学反応の分析
Types of Reactions
Acetyl chloride, (3-isoxazolyloxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form esters and with amines to form amides.
Hydrolysis: In the presence of water, it hydrolyzes to form acetic acid and hydrogen chloride.
Acylation Reactions: It is used in Friedel-Crafts acylation reactions to introduce acetyl groups into aromatic compounds.
Common Reagents and Conditions
Common reagents used in reactions with acetyl chloride, (3-isoxazolyloxy)- include alcohols, amines, and water. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from reactions with acetyl chloride, (3-isoxazolyloxy)- include esters, amides, and acetic acid .
科学的研究の応用
Acetyl chloride, (3-isoxazolyloxy)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of acetyl chloride, (3-isoxazolyloxy)- involves the transfer of the acetyl group to nucleophilic sites on other molecules. . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
類似化合物との比較
Similar Compounds
Similar compounds to acetyl chloride, (3-isoxazolyloxy)- include other acyl chlorides such as:
- Propionyl chloride
- Butyryl chloride
- Acetyl bromide
Uniqueness
What sets acetyl chloride, (3-isoxazolyloxy)- apart from other acyl chlorides is the presence of the isoxazole ring, which can impart unique reactivity and selectivity in chemical reactions . This structural feature can influence the compound’s behavior in various applications, making it a valuable reagent in organic synthesis.
特性
分子式 |
C5H4ClNO3 |
|---|---|
分子量 |
161.54 g/mol |
IUPAC名 |
2-(1,2-oxazol-3-yloxy)acetyl chloride |
InChI |
InChI=1S/C5H4ClNO3/c6-4(8)3-9-5-1-2-10-7-5/h1-2H,3H2 |
InChIキー |
LFMNCOJTTOSGQC-UHFFFAOYSA-N |
正規SMILES |
C1=CON=C1OCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



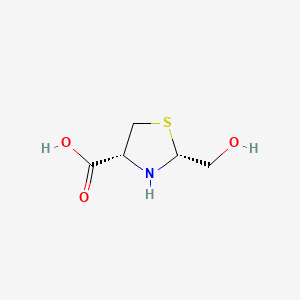
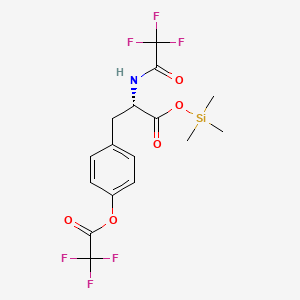
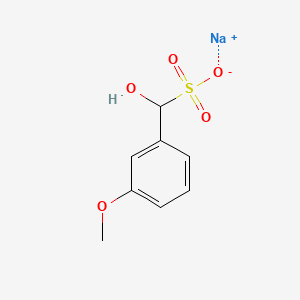
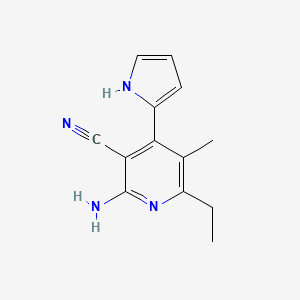
![2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro-](/img/structure/B13809034.png)
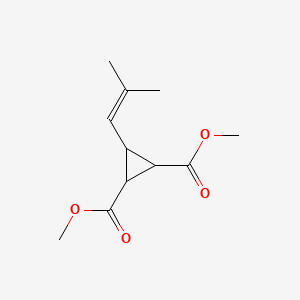
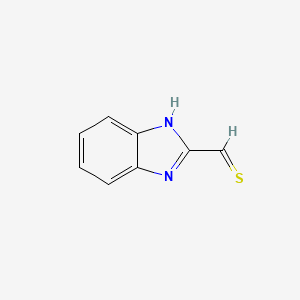
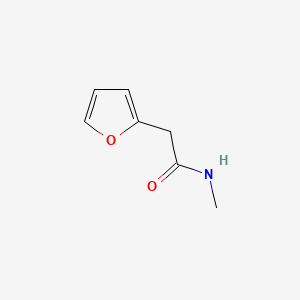
![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)

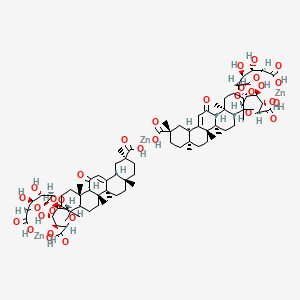
methanone](/img/structure/B13809100.png)
